ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1380351-61-0) is a pyrazole derivative featuring a substituted heterocyclic core. Its structure includes a pyrazole ring with the following substituents:
- Amino group (-NH₂) at position 3,
- Chlorine atom (-Cl) at position 4,
- Methyl group (-CH₃) at position 1 (N-methylation),
- Ethyl ester (-COOEt) at position 5.
This compound is primarily utilized as a pharmaceutical intermediate, owing to its reactive functional groups that enable further derivatization . Its high purity (≥98%) and structural versatility make it valuable in drug discovery pipelines, particularly for synthesizing bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10ClN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10) |
InChI Key |
GSCWCUVICVUFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction for Amino Group Introduction
Nitration at position 3 is achieved using a nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C. The nitro intermediate is reduced to an amino group via catalytic hydrogenation (H₂, Pd/C, 40 psi) or chemical reduction (SnCl₂/HCl).
Comparative Reduction Methods :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalytic Hydrogenation | 40 psi H₂, 25°C | 88 | 95 |
| SnCl₂/HCl | Reflux, 2 h | 75 | 90 |
Catalytic hydrogenation offers superior selectivity, avoiding over-reduction byproducts common in SnCl₂ systems.
Chlorination Strategies
Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the chloro group at position 4. SO₂Cl₂ in dichloromethane at 25°C achieves 92% conversion, while NCS requires radical initiators like AIBN.
Industrial-Scale Production
Batch reactors with temperature-controlled jacketed vessels are standard for large-scale synthesis. A typical protocol involves:
- Cyclocondensation : Ethyl 2-chloroacetoacetate (10 kg), methyl hydrazine (4.2 kg), and ethanol (50 L) are refluxed for 12 h.
- Nitration : The crude pyrazole is treated with HNO₃/H₂SO₄ at 5°C, followed by quenching in ice water.
- Reduction : Hydrogenation at 40 psi over 5% Pd/C yields the amino derivative.
Process Metrics :
- Overall Yield : 72–85%
- Purity : ≥98% (HPLC)
- Throughput : 50 kg/batch
Continuous flow systems are emerging, reducing reaction times by 40% through enhanced mass transfer.
Spectroscopic Validation
Structural confirmation relies on multinuclear NMR and IR spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -COOCH₂CH₃), 3.85 (s, 3H, N-CH₃), 5.20 (s, 2H, -NH₂), 6.55 (s, 1H, pyrazole-H).
- IR (cm⁻¹) : 3320 (N-H stretch), 1685 (C=O ester), 1540 (C=N pyrazole).
Mass spectrometry ([M+H]⁺ at m/z 204.5) and elemental analysis (C, 41.3%; H, 4.9%; N, 20.6%) further validate purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the amino group .
Scientific Research Applications
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used in the development of potential drug candidates due to its biological activity.
Agrochemicals: The compound is explored for its potential use in pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloro and amino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate (CAS: N/A)
Structural Features :
- Amino group at position 5,
- Methyl groups at positions 1 and 3,
- Ethyl ester at position 3.
Key Differences :
Ethyl 1-Allyl-4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS: 1530821-98-7)
Structural Features :
- Allyl group (-CH₂CH=CH₂) at position 1,
- Chlorine at position 4,
- Methyl group at position 5,
- Ethyl ester at position 3.
Key Differences :
Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (CAS: 937597-94-9)
Structural Features :
- Thiazole core (vs. pyrazole in the target compound),
- Ethylamino group at position 2,
- Trifluoromethyl (-CF₃) at position 4,
- Ethyl ester at position 5.
Key Differences :
- Heterocycle : Thiazole (containing sulfur and nitrogen) vs. pyrazole (two nitrogens). This alters electronic properties and bioavailability.
- Electron-Withdrawing Groups : The -CF₃ group increases lipophilicity and metabolic stability, common in pesticidal or antiviral agents .
Structural and Functional Analysis
Hydrogen Bonding and Crystal Packing
The amino (-NH₂) and ester (-COOEt) groups in the target compound facilitate hydrogen bonding, influencing solubility and crystal packing. In contrast:
- The allyl-substituted analog lacks a hydrogen-bond donor, reducing crystalline stability .
- Thiazole derivatives exhibit distinct packing due to sulfur’s polarizability, as analyzed via Mercury software (Cambridge Crystallographic Data Centre) .
Data Table: Comparative Overview
Biological Activity
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound generally involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This process can yield various derivatives that exhibit different biological properties.
Key Synthetic Route :
- Starting Materials : 4-chloro-3-methylpyrazole, ethyl bromoacetate.
- Reaction Conditions : Base-catalyzed reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Biological Activity
This compound has been evaluated for various biological activities, particularly in the fields of oncology and anti-inflammatory research.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes some key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis |
| HepG2 (Liver) | 26.00 | Inhibition of cell proliferation |
| A549 (Lung) | 49.85 | Cell cycle arrest and apoptosis induction |
The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. Research indicates that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It could act on specific receptors that regulate cell growth and apoptosis.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells :
- Liver Cancer Model :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by halogenation. For example, analogous pyrazole-carboxylates are prepared using ethyl acetoacetate and substituted hydrazines under reflux in ethanol, with subsequent chlorination using POCl₃ or SOCl₂ . Optimization involves adjusting stoichiometry (e.g., molar ratios of hydrazine to β-ketoester) and reaction time/temperature to maximize yield.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at N1, chloro at C4) via characteristic shifts (e.g., methyl groups at δ 3.2–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234) .
Q. What safety protocols are essential when handling chlorinated pyrazole derivatives?
- Methodology :
- Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃).
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- Follow waste disposal guidelines for halogenated organics (e.g., neutralization before disposal) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for analogous pyrazole-carboxylate syntheses?
- Methodology :
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling steps, as catalytic efficiency varies with substituent electronic effects .
- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH) solvents for cyclocondensation, noting that DMF may enhance reactivity but reduce purity .
- Data Validation : Replicate conflicting studies under controlled conditions (e.g., humidity, oxygen levels) to identify environmental factors .
Q. What strategies are effective for derivatizing the amino and chloro groups in this compound?
- Methodology :
- Amino Group : Acylation with acetyl chloride or sulfonation to introduce bioactivity. Monitor reactivity using TLC to avoid over-substitution .
- Chloro Group : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) .
- Compatibility Note : Ensure protecting groups (e.g., Boc for -NH₂) are used if multi-step reactions are planned .
Q. How can computational methods complement experimental data for structural analysis?
- Methodology :
- DFT Calculations : Compare theoretical NMR chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data to validate substituent positions .
- Molecular Docking : Predict binding affinities for biological targets (e.g., kinase inhibitors) by modeling interactions between the pyrazole core and active sites .
Q. What are the mechanistic insights into the stability of the pyrazole ring under acidic/basic conditions?
- Methodology :
- pH Stability Assays : Expose the compound to HCl (1M) and NaOH (1M) at 25°C for 24h, then analyze degradation via HPLC. Pyrazole rings generally resist hydrolysis but may degrade under prolonged basic conditions .
- Kinetic Studies : Use Arrhenius plots to determine activation energy for ring-opening reactions .
Key Considerations for Researchers
- Contradiction Analysis : When discrepancies arise in reaction outcomes, systematically vary one parameter (e.g., catalyst loading) while holding others constant to isolate causative factors .
- Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in NMR assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
